
1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where a bromopropenyl group and a fluorine atom are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene typically involves the bromination of 1-propenyl-2-fluorobenzene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the propenyl group. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form saturated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 1-(3-Hydroxyprop-1-en-2-yl)-2-fluorobenzene, 1-(3-Cyanoprop-1-en-2-yl)-2-fluorobenzene.
Addition: 1-(3,3-Dibromopropyl)-2-fluorobenzene, 1-(3-Bromopropyl)-2-fluorobenzene.
Oxidation: this compound epoxide.
Reduction: 1-(3-Bromopropyl)-2-fluorobenzene.
Scientific Research Applications
1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The propenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components.
Comparison with Similar Compounds
- 1-(3-Bromoprop-1-en-2-yl)benzene
- 1-(3-Bromoprop-1-en-2-yl)-4-fluorobenzene
- 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene
Comparison: 1-(3-Bromoprop-1-en-2-yl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling point, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGAFRYYSTZGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
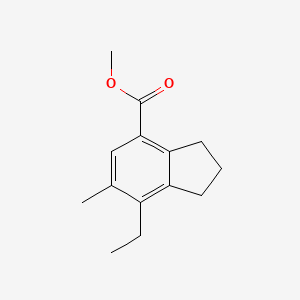

![6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11889281.png)

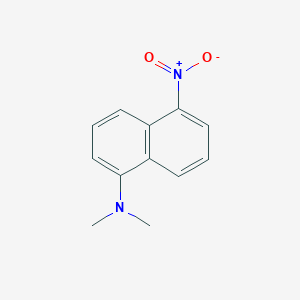
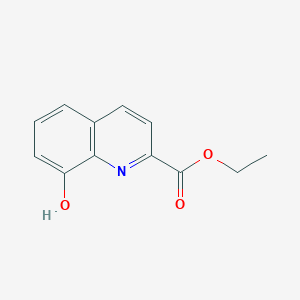

![4-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11889300.png)
![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B11889308.png)
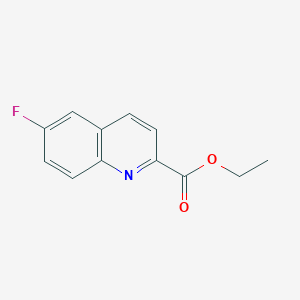


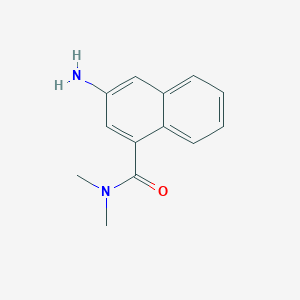
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
